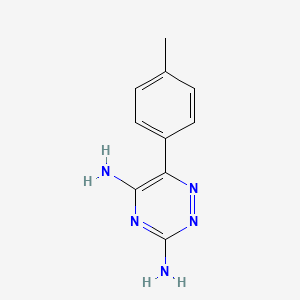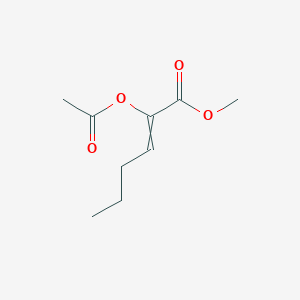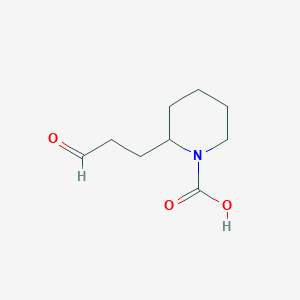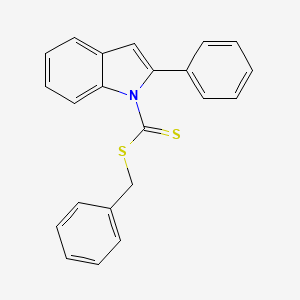
Urea, N-butyl-N'-(1-methyl-3-oxo-3H-phenoxazin-7-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- is a chemical compound with the molecular formula C18H19N3O3 . This compound is part of the urea family, which is known for its wide range of applications in various fields, including agriculture, medicine, and industrial processes.
Méthodes De Préparation
The synthesis of Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- involves several steps. One common method includes the reaction of 1-methyl-3-oxo-3H-phenoxazine-7-carboxylic acid with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography .
Analyse Des Réactions Chimiques
Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Applications De Recherche Scientifique
Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- can be compared with other similar compounds such as:
Urea derivatives: These compounds share a similar structure but differ in the substituents attached to the urea moiety.
Phenoxazine derivatives: These compounds have a similar phenoxazine core but differ in the functional groups attached to it.
Quinolone derivatives: These compounds have a similar heterocyclic structure and are known for their biological activities.
Propriétés
Numéro CAS |
834897-44-8 |
|---|---|
Formule moléculaire |
C18H19N3O3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
1-butyl-3-(9-methyl-7-oxophenoxazin-3-yl)urea |
InChI |
InChI=1S/C18H19N3O3/c1-3-4-7-19-18(23)20-12-5-6-14-15(9-12)24-16-10-13(22)8-11(2)17(16)21-14/h5-6,8-10H,3-4,7H2,1-2H3,(H2,19,20,23) |
Clé InChI |
GLCDGYCHERXKBN-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)NC1=CC2=C(C=C1)N=C3C(=CC(=O)C=C3O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)
![(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14200317.png)

![5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one](/img/structure/B14200322.png)

![4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14200330.png)


![Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-](/img/structure/B14200339.png)





